Glycerol cis-6-octadecenoate

概要

説明

Glycerol cis-6-octadecenoate, also known as petroselinic acid, is a monounsaturated omega-12 fatty acid. It is a positional isomer of oleic acid and is found naturally in several animal and vegetable fats and oils. The compound is named after the genus Petroselinum, which includes parsley, as it was first isolated from parsley seed oil in 1909 .

準備方法

Glycerol cis-6-octadecenoate is typically obtained through the process of saponification of triglycerides found in natural oils. The fatty acids are then separated by gas chromatography of methyl esters. Additionally, a separation of unsaturated isomers is possible by argentation thin-layer chromatography . Industrial production methods involve the extraction of petroselinic acid from plant sources such as parsley, coriander, and other members of the Apiaceae family .

化学反応の分析

Glycerol cis-6-octadecenoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and hydroxylated derivatives.

Reduction: The compound can be reduced to form saturated fatty acids.

Substitution: this compound can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens for substitution reactions.

科学的研究の応用

Cosmetic Applications

Glycerol cis-6-octadecenoate is primarily utilized in the cosmetic industry due to its emollient properties. It serves as a moisturizing agent that enhances skin hydration and provides a protective barrier against environmental factors.

- Emollient Properties : The compound is effective in forming creams and lotions that can be applied to the skin. It helps in reducing transepidermal water loss, thereby maintaining skin moisture levels .

- Skin Tolerance : this compound is derived from natural sources, which minimizes allergic reactions compared to synthetic emollients .

Food Industry Applications

In the food sector, this compound is explored for its emulsifying properties. It can stabilize oil-water mixtures, making it valuable in various food formulations.

- Emulsification : The compound acts as a natural emulsifier in products like dressings and sauces, improving texture and consistency .

- Nutritional Benefits : Its incorporation in food products can enhance the bioavailability of fat-soluble vitamins and other nutrients due to improved emulsification .

Biochemical Research

This compound is also significant in biochemical studies, particularly concerning fatty acid metabolism.

- Fatty Acid Synthesis : Research indicates that glycerol esters can influence the synthesis of fatty acids in biological systems. For instance, it serves as a substrate for various enzymatic reactions involved in fatty acid metabolism .

- Cellular Uptake Studies : Studies have shown that glycerol esters can facilitate the uptake of lipids by cells, which is critical for understanding lipid metabolism and its implications for health .

Pharmaceutical Applications

The compound's properties extend to pharmaceutical formulations where it may serve as a carrier or excipient.

- Drug Delivery Systems : this compound can enhance the solubility and stability of hydrophobic drugs, improving their bioavailability when formulated into pharmaceutical products .

- Therapeutic Uses : Due to its biocompatibility and low toxicity profile, it may be utilized in topical formulations for drug delivery to treat skin conditions .

Case Study 1: Emollient Formulations

A study investigated the effects of this compound on skin hydration compared to conventional emollients. Results indicated that formulations containing this compound significantly improved skin moisture retention over a four-week period without adverse reactions.

Case Study 2: Food Emulsification

Research conducted on salad dressings demonstrated that incorporating this compound improved emulsification stability compared to traditional emulsifiers. This led to enhanced sensory attributes and consumer acceptance.

作用機序

The mechanism of action of petroselinin involves its incorporation into cell membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways related to inflammation and oxidative stress .

類似化合物との比較

Glycerol cis-6-octadecenoate is similar to other monounsaturated fatty acids such as oleic acid and linoleic acid. it is unique due to its specific position of the double bond in the fatty acid chain. Similar compounds include:

Oleic acid: A monounsaturated omega-9 fatty acid with a double bond at the ninth carbon.

Linoleic acid: A polyunsaturated omega-6 fatty acid with double bonds at the sixth and ninth carbons.

This compound’s unique position of the double bond at the sixth carbon distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.

生物活性

Glycerol cis-6-octadecenoate, also known as 2,3-dihydroxypropyl 6-cis-octadecenoate, is a fatty acid ester that has garnered attention for its biological activities. This compound is primarily derived from glycerol and oleic acid, and its biological effects are significant in various contexts, including cell growth, metabolic regulation, and potential therapeutic applications.

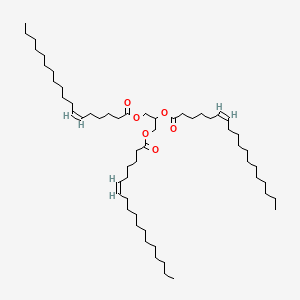

Chemical Structure and Properties

This compound features a glycerol backbone esterified with a cis-octadecenoic acid at the 6-position. Its molecular formula is C₁₈H₃₄O₃, and it exhibits properties characteristic of unsaturated fatty acids, such as fluidity and potential interactions with membrane structures.

1. Cell Growth and Metabolism

Research indicates that the biological activity of this compound varies significantly depending on the cellular context. In studies involving Escherichia coli and Saccharomyces cerevisiae, it was observed that this compound can support cell growth under specific conditions:

- E. coli Growth : When grown on glycerol as a carbon source, the cis-6-octadecenoate isomer supported cell growth efficiently compared to other isomers. The efficiency was notably enhanced when cAMP was added to the culture medium, suggesting a regulatory role in metabolic pathways .

- Yeast Growth : Similar patterns were observed in yeast cultures, where the presence of this compound positively influenced growth metrics compared to other fatty acid isomers .

2. Impact on Lipid Metabolism

This compound has been implicated in lipid metabolism regulation. Studies have shown that it can influence cholesterol metabolism in liver cells (HepG2), indicating its potential role in managing lipid profiles:

- An increase in cholesterol levels was observed in HepG2 cells treated with various oils containing glycerol derivatives, suggesting that this compound may similarly affect cholesterol synthesis pathways .

3. Antimicrobial Properties

Emerging research highlights the antimicrobial potential of this compound. It has been reported to exhibit inhibitory effects against various pathogenic bacteria and fungi:

- In vitro tests indicate that related compounds derived from octadecenoic acids can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar antimicrobial properties .

Case Study 1: Efficacy in Cell Cultures

A study explored the efficacy of different fatty acid isomers on E. coli growth using glycerol as a substrate. The results showed that this compound had a significant positive effect on cell yield compared to other isomers, particularly when cAMP was present in the medium. This suggests that specific structural features of this compound enhance its metabolic utility in bacterial systems .

Case Study 2: Cholesterol Regulation

In another study focusing on lipid metabolism, researchers examined how various processed oils affected cholesterol levels in HepG2 cells. The findings indicated that oils containing glycerol derivatives could elevate cholesterol synthesis pathways, implicating this compound as a potential contributor to lipid dysregulation under certain conditions .

Data Tables

| Compound | Growth Efficiency (cells/fmole) | Medium | Notes |

|---|---|---|---|

| This compound | 70 | Glycerol | Enhanced by cAMP |

| Other isomers (e.g., 8-cis) | 60-70 | Glycerol | Varied efficiency based on structure |

| Glycerol-derived oils | Increased cholesterol levels | HepG2 cell line | Suggests impact on lipid metabolism |

特性

IUPAC Name |

2,3-bis[[(Z)-octadec-6-enoyl]oxy]propyl (Z)-octadec-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h34-39,54H,4-33,40-53H2,1-3H3/b37-34-,38-35-,39-36- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMJUQWPYRYUOY-ISKMNAODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCCCCCCCCCCC)OC(=O)CCCCC=CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)OCC(OC(=O)CCCC/C=C\CCCCCCCCCCC)COC(=O)CCCC/C=C\CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316996 | |

| Record name | Tripetroselinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3296-43-3 | |

| Record name | Tripetroselinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3296-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl tripetroselinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripetroselinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL TRIPETROSELINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6078N10P1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。